molecular formula C11H16N2O4S B1295913 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine CAS No. 56807-17-1

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

Cat. No.: B1295913
CAS No.: 56807-17-1
M. Wt: 272.32 g/mol
InChI Key: YIEVSJJAWVBFTE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine is an organic compound characterized by the presence of a methoxy group, a morpholine-4-sulfonyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-5-nitroaniline.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The resulting amine is then reacted with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the morpholine-4-sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: 2-Hydroxy-5-(morpholine-4-sulfonyl)-phenylamine.

    Reduction: 2-Methoxy-5-(morpholine-4-sulfanyl)-phenylamine.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(morpholine-4-sulfonyl)benzoic acid
  • 2-Methoxy-5-(morpholine-4-sulfonyl)aniline
  • 2-Methoxy-5-sulfamoylbenzoic acid

Uniqueness

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine is unique due to the presence of both a methoxy group and a morpholine-4-sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-5-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-16-11-3-2-9(8-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEVSJJAWVBFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287365
Record name 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine
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Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56807-17-1
Record name 2-Methoxy-5-(4-morpholinylsulfonyl)benzenamine
Source CAS Common Chemistry
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Record name NSC 50678
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Record name 56807-17-1
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Record name 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine
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Record name 2-methoxy-5-(morpholine-4-sulfonyl)aniline
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